

An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate

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Compound of Interest

Compound Name: 3,5-Dimethoxyphenylglyoxal
hydrate

Cat. No.: B2988162

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Dimethoxyphenylglyoxal hydrate**, a significant organic compound. Due to the limited availability of specific experimental data for the 3,5-isomer, this document also presents a detailed comparative analysis of the closely related and extensively studied 3,4-Dimethoxyphenylglyoxal hydrate. This guide summarizes key identifiers, physicochemical properties, potential synthetic pathways, and applications in research and drug development. The information is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction

Arylglyoxals are a class of organic compounds characterized by the presence of two reactive carbonyl groups—an aldehyde and a ketone—which imparts them with a versatile reactivity profile. This dual functionality makes them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which form the core structures of natural products and pharmaceutical agents. The specific substitution pattern on the aromatic ring significantly influences the compound's reactivity, solubility, and biological activity. This guide focuses on **3,5-Dimethoxyphenylglyoxal hydrate**, providing its known identifiers and, due to a scarcity of

specific data, leverages information on the 3,4-isomer to infer potential properties and experimental approaches.

Compound Identification and Physicochemical Properties

While detailed experimental data for **3,5-Dimethoxyphenylglyoxal hydrate** is not widely published, its primary identifiers have been established. For comparative purposes, the properties of the 3,4-isomer are also provided.

Table 1: Identifiers for Dimethoxyphenylglyoxal Hydrate Isomers

Identifier	3,5-Dimethoxyphenylglyoxal Hydrate	3,4-Dimethoxyphenylglyoxal Hydrate
CAS Number	188199-78-2	1138011-18-3, 163428-90-8[1]
Molecular Formula	C ₁₀ H ₁₂ O ₅	C ₁₀ H ₁₂ O ₅ [1]
Molecular Weight	212.20 g/mol	212.20 g/mol [1]
IUPAC Name	2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde hydrate	2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate[1]
InChIKey	Not available	HVXVAKHTLMPFDQ-UHFFFAOYSA-N[2]
MDL Number	MFCD05864653	Not available

Table 2: Physicochemical Properties of 3,4-Dimethoxyphenylglyoxal Hydrate

Property	Value	Source
Monoisotopic Mass	212.06847348 Da	PubChem[1]
XLogP3	0.8	PubChem (Predicted)
Hydrogen Bond Donor Count	2	PubChem (Computed)
Hydrogen Bond Acceptor Count	5	PubChem (Computed)
Rotatable Bond Count	4	PubChem (Computed)

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **3,5-Dimethoxyphenylglyoxal hydrate** are not readily available in the public domain. However, the synthesis of arylglyoxals, including the 3,4-isomer, is well-documented and typically involves the oxidation of the corresponding acetophenone or benzaldehyde. A common method is the Riley oxidation, which utilizes selenium dioxide.

General Synthetic Approach for Arylglyoxals (Riley Oxidation)

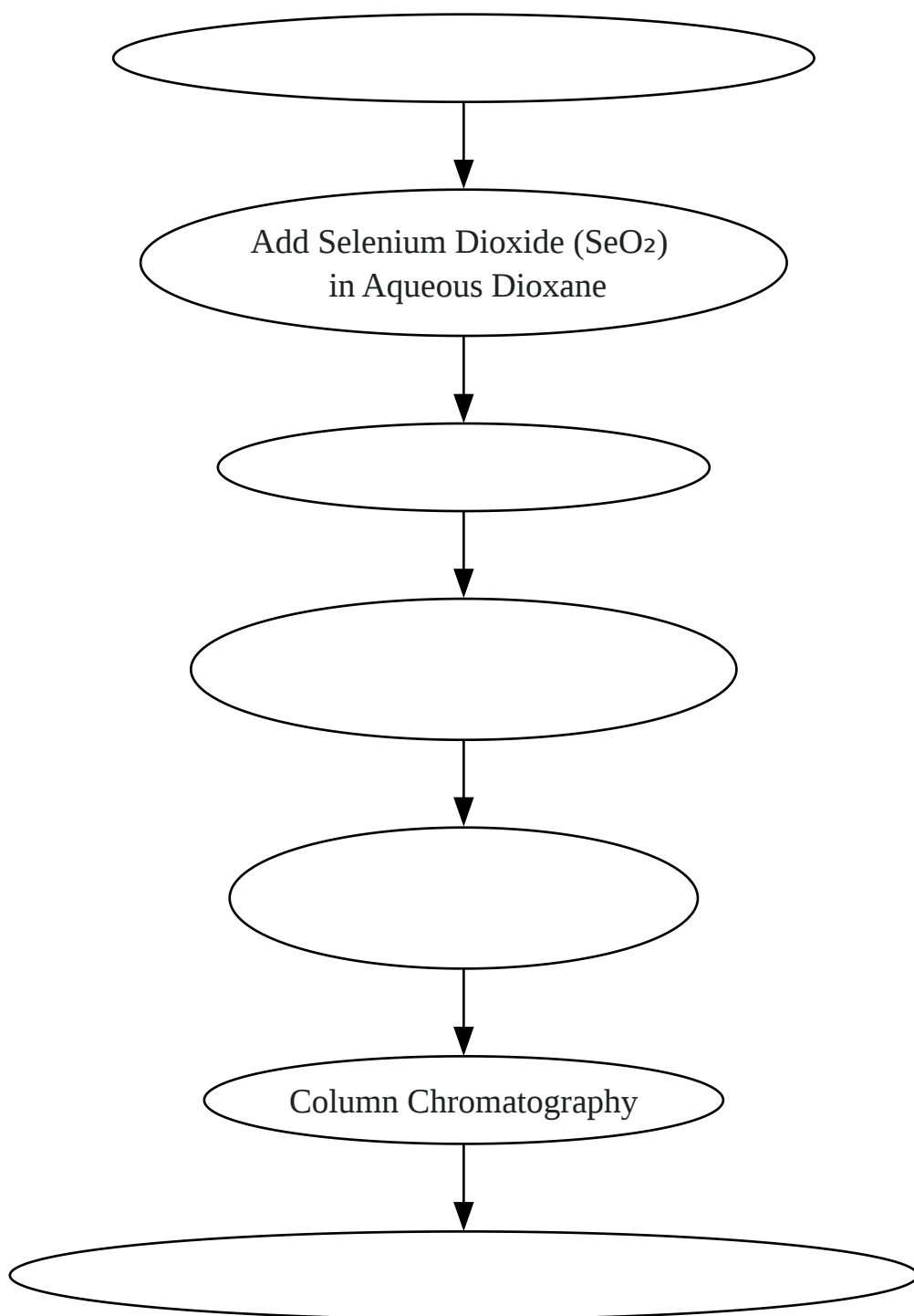
The oxidation of a substituted acetophenone is a standard route to arylglyoxals. This reaction can be adapted for the synthesis of 3,5-Dimethoxyphenylglyoxal from 3',5'-dimethoxyacetophenone.

Reaction:

General Experimental Protocol (Adapted from similar syntheses):

- **Reaction Setup:** A solution of the substituted acetophenone (1 equivalent) in a suitable solvent, such as aqueous dioxane or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.
- **Reagent Addition:** Selenium dioxide (1.1 to 1.5 equivalents) is added to the solution.

- **Reflux:** The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, the mixture is cooled to room temperature, and the precipitated selenium metal is removed by filtration.
- **Extraction:** The filtrate is then subjected to an appropriate extraction procedure, typically involving dilution with water and extraction with an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.



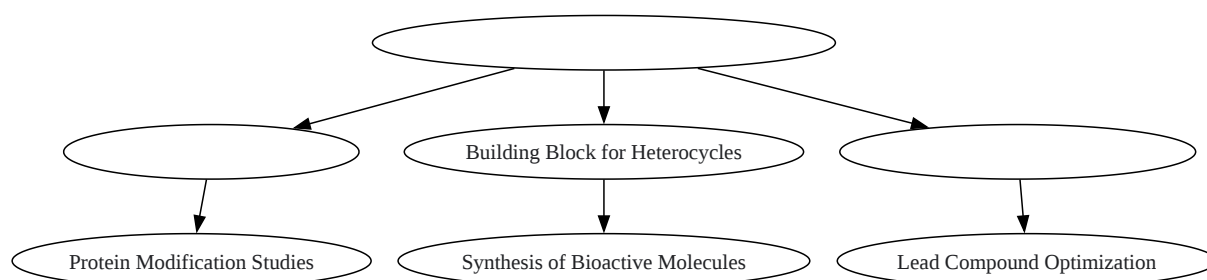
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Applications in Research and Drug Development

The glyoxal moiety's ability to interact with biological macromolecules makes these compounds valuable tools in medicinal chemistry.[2] While specific applications for **3,5-**

Dimethoxyphenylglyoxal hydrate are not documented, the broader class of arylglyoxals is recognized for its utility.

- **Pharmacological Tools:** The glyoxal group can form covalent bonds with amino acid residues, particularly arginine, altering protein structure and function. This reactivity allows for their use in studying biological pathways.[2]
- **Heterocyclic Synthesis:** Arylglyoxals are key precursors in the synthesis of nitrogen-containing heterocycles, a prominent class of compounds in medicinal chemistry with diverse biological activities.[2] They are particularly useful in multicomponent reactions (MCRs), which are efficient one-pot syntheses for creating molecular diversity.[2]
- **Drug Discovery Scaffolds:** The core structure of dimethoxyphenylglyoxal can be modified to develop novel compounds with potential therapeutic applications.[2]



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Safety and Handling

Specific GHS hazard statements for **3,5-Dimethoxyphenylglyoxal hydrate** are not available. However, for the 3,4-isomer, the following have been reported:

- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]

- H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this and related compounds. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

3,5-Dimethoxyphenylglyoxal hydrate is a chemical entity with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this isomer is limited, the extensive research on the related 3,4-Dimethoxyphenylglyoxal hydrate provides a valuable framework for its synthesis and potential uses. Further research is needed to fully characterize the physicochemical properties, reactivity, and biological activity of the 3,5-isomer. This guide serves as a foundational document to aid researchers in their exploration of this and related compounds.

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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2988162#3-5-dimethoxyphenylglyoxal-hydrate-cas-number-and-identifiers]

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